(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1'-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid
Description
“(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1'-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid” is a chiral pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a substituted biphenoxy moiety. Its stereochemistry (2S,4S) and chlorine substituent on the biphenyl ring influence its physicochemical properties and biological interactions. The Boc group enhances stability during synthetic processes, while the biphenoxy substituent may contribute to receptor binding in medicinal chemistry applications .
Properties
IUPAC Name |
(2S,4S)-4-(4-chloro-2-phenylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO5/c1-22(2,3)29-21(27)24-13-16(12-18(24)20(25)26)28-19-10-9-15(23)11-17(19)14-7-5-4-6-8-14/h4-11,16,18H,12-13H2,1-3H3,(H,25,26)/t16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERVLMPWUZADIW-WMZOPIPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1’-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and introduction of the biphenyl moiety. Common synthetic routes may include:
- Protection of the amine group with a tert-butoxycarbonyl (Boc) group.
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the biphenyl moiety via coupling reactions, such as Suzuki or Stille coupling.
- Chlorination of the biphenyl ring using chlorinating agents like thionyl chloride or N-chlorosuccinimide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1’-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The chlorine atom on the biphenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1’-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their differences:
Key Observations :
- Halogen Effects : The target compound’s chlorine substituent provides moderate electronegativity and lipophilicity compared to bromine in the bromo analog .
- Steric and Solubility Differences : The tert-pentyl group in the analog from increases hydrophobicity, while the methyl group in improves solubility.
- Safety Profiles: Compounds with biphenyl or larger aromatic groups (e.g., target compound) may pose higher toxicity risks compared to simpler phenoxy derivatives .
Biological Activity
The compound (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1'-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid (CAS Number: 1354486-36-4) is a pyrrolidine derivative known for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.
- Molecular Formula : C₂₂H₂₄ClNO₅
- Molecular Weight : 392.83 g/mol
- Structural Characteristics : The compound features a pyrrolidine core with a tert-butoxycarbonyl protecting group and a chlorinated biphenyl ether substituent.
Biological Activity
The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as an anti-cancer agent and its interaction with specific receptors.
Anticancer Properties
Research indicates that this compound may exhibit antitumor activity through its interaction with the endothelin B receptor (ETBR). Studies have shown that ETBR antagonists can inhibit tumor growth in cancers associated with ETBR overexpression, such as melanoma and breast cancer .
The proposed mechanism involves the inhibition of ETBR signaling pathways, which are crucial for tumor proliferation and metastasis. This compound's structural features may enhance its binding affinity to ETBR, thereby blocking downstream signaling that promotes cancer cell survival .
Case Studies
Case Study 1: Melanoma Treatment
In a preclinical study, the effectiveness of this compound was evaluated in melanoma cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .
Case Study 2: Breast Cancer Models
Another study utilized this compound in breast cancer models to assess its impact on tumor growth. The findings indicated that treatment with the compound resulted in reduced tumor size and weight compared to control groups, further supporting its potential as an anti-cancer agent .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of the compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
